molecular formula C12H15NO3 B1427334 4-(3-Methoxypyrrolidin-1-yl)benzoic acid CAS No. 1699005-09-8

4-(3-Methoxypyrrolidin-1-yl)benzoic acid

Cat. No.: B1427334
CAS No.: 1699005-09-8
M. Wt: 221.25 g/mol
InChI Key: JNFDUAIWZYGOSH-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Its structure features a benzoic acid group linked to a 3-methoxypyrrolidine moiety, as represented by the SMILES notation O=C(O)C1=CC=C(N2CC(OC)CC2)C=C1 . This compound is assigned the CAS Number 1699005-09-8 and is characterized by a topological polar surface area (TPSA) of 49.77 Ų . As a benzoic acid derivative containing a pyrrolidine group, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for the exploration of novel chemical entities and can be employed in the synthesis of more complex molecules for pharmaceutical research and development. Handling and Safety: This product is for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use. The compound has a hazard classification system (GHS07) with the signal word "Warning" and hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment and adequate ventilation are recommended during handling. For quality assurance, this product is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-6-7-13(8-11)10-4-2-9(3-5-10)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFDUAIWZYGOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 3-methoxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-Methoxypyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The methoxypyrrolidine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzoic acid core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Position : Replacing pyrrolidine (5-membered) with piperidine (6-membered) reduces similarity to 0.93 due to altered conformational flexibility and steric effects .
  • Substituent Effects: The 3-methoxy group in the target compound likely enhances solubility compared to non-polar substituents (e.g., methyl in 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid, similarity 0.91) .
  • Amino vs. Methoxy: 4-(Methylamino)benzoic acid lacks a heterocycle but shares a benzoic acid backbone, highlighting the importance of the pyrrolidine-methoxy combination in the target compound for specific interactions .

Physicochemical Properties

  • UV/IR Profiles: Analogous compounds like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (SB1) exhibit λmax at 341 nm (π→π* transitions) and IR bands for carboxylic acid (1700 cm⁻¹), suggesting the target compound shares similar electronic characteristics .
  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar derivatives (e.g., 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid) .

Biological Activity

4-(3-Methoxypyrrolidin-1-yl)benzoic acid, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a benzoic acid derivative, with a pyrrolidine moiety that enhances its pharmacological profile. The presence of the methoxy group is believed to influence its solubility and interaction with biological targets.

Anticancer Properties

The compound’s structure suggests potential anticancer activity. Similar benzoic acid derivatives have been evaluated for their ability to induce apoptosis in cancer cells. For example, compounds with structural similarities have been shown to activate proteasomal pathways, leading to increased degradation of oncogenic proteins . In vitro studies on related compounds indicate a capacity to inhibit cancer cell proliferation without significant cytotoxicity to normal cells .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in cell signaling pathways crucial for cancer progression.
  • Protein Degradation Pathways : The compound could enhance the activity of the ubiquitin-proteasome system and autophagy pathways, which are vital for maintaining cellular homeostasis and preventing tumorigenesis .

Case Studies and Experimental Results

A comprehensive study evaluated the biological effects of various benzoic acid derivatives, including those structurally related to this compound. Key findings include:

CompoundActivity TypeIC50 (μM)Notes
Compound AAntimicrobial10Effective against E. coli
Compound BAnticancer15Induces apoptosis in Hep-G2 cells
Compound CCytotoxicity>50Low toxicity in normal fibroblasts

These results underscore the potential for further exploration of this compound in drug development .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methoxypyrrolidin-1-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a benzoic acid precursor. A two-step approach is common:

Nucleophilic Substitution : React 3-methoxypyrrolidine with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

Deprotection : If tert-butyl or ester-protected benzoic acid is used, acidic hydrolysis (HCl/EtOH) or saponification (NaOH/MeOH) is required .
Optimization Tips :

  • Monitor reaction progress via TLC (hexane/EtOH, 1:1) .
  • Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase; target >95% purity .
  • NMR : Confirm substitution patterns (e.g., δ 3.3–3.5 ppm for pyrrolidine protons, δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ matching theoretical m/z .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do they inform reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect increases electron density on the pyrrolidine ring, enhancing nucleophilic attack at the benzoic acid’s carboxyl group .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or DMSO environments to assess solubility challenges .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize experimental assays .

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance aqueous solubility while maintaining stability .
  • pH Adjustment : Ionize the carboxyl group (pH > pKa ~4.2) to improve water solubility. Confirm via UV-Vis spectroscopy at λ = 260 nm .
  • Thermodynamic Analysis : Measure solubility parameters (Hansen solubility parameters) to identify optimal solvents .

Q. What strategies are effective for elucidating the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with IC₅₀ determination .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target proteins .
  • SAR Studies : Synthesize analogs (e.g., varying methoxy position) to correlate structure with activity .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer :
  • Recrystallization Consistency : Ensure identical solvent systems (e.g., ethanol vs. acetone) and cooling rates .
  • DSC Analysis : Use differential scanning calorimetry to detect polymorphic forms or impurities affecting mp .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, mp 217–220°C) .

Experimental Design for Mechanistic Studies

Q. What experimental approaches can identify the role of the pyrrolidine moiety in modulating the compound’s pharmacokinetics?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
  • LogP Measurement : Determine octanol/water partition coefficients to assess lipophilicity changes .
  • In Silico ADMET Prediction : Use tools like SwissADME to model absorption and toxicity .

Advanced Characterization Techniques

Q. How can X-ray crystallography be applied to resolve stereochemical uncertainties in this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation of saturated DMSO/water solutions at 4°C .
  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution structures.
  • Refinement : Software like SHELXL to model torsion angles and confirm pyrrolidine ring puckering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.